molecular formula C9H9NS B1273735 1-Benzothiophen-5-ylmethylamine CAS No. 56540-52-4

1-Benzothiophen-5-ylmethylamine

Cat. No. B1273735
CAS RN: 56540-52-4
M. Wt: 163.24 g/mol
InChI Key: QUXRGPGYJFNJAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Benzothiophen-5-ylmethylamine was first synthesized in 1969 by S. Ogawa and S. Miyake, who reported its preparation by the reaction of benzothiophene with formaldehyde and ammonium chloride. A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .


Molecular Structure Analysis

The molecular formula of 1-Benzothiophen-5-ylmethylamine is C9H9NS, with an average mass of 163.240 Da and a monoisotopic mass of 163.045563 Da . The characterization of this compound can be done using various spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.


Chemical Reactions Analysis

The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .


Physical And Chemical Properties Analysis

1-Benzothiophen-5-ylmethylamine is a white to pale yellow powder with a melting point of 80-81 °C. It is sparingly soluble in water, but soluble in ethanol, methanol, and chloroform.

Scientific Research Applications

Electrochemically-Promoted Synthesis

This compound can be used in the electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides . This process involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions . The resulting benzothiophenes have diverse applications in medicinal chemistry and materials science .

Fluorescence Imaging

The compound has potential applications in fluorescence imaging. For instance, HeLa cells incubated with a derivative of this compound showed fluorescence when excited at 405 nm . This suggests potential use in biological imaging applications .

One-Step Synthesis of Benzo[b]thiophenes

1-Benzothiophen-5-ylmethylamine can be used in the one-step synthesis of benzo[b]thiophenes . This process involves the reaction of o-silylaryl triflates and alkynyl sulfides . The resulting 3-substituted benzothiophenes can be used in a wide range of research fields including pharmaceutical sciences and materials chemistry .

Synthesis of Multisubstituted Benzothiophenes

The compound can be used in the synthesis of multisubstituted benzothiophenes . These derivatives have served in a broad range of research fields including pharmaceutical sciences and materials chemistry .

Aryne Reaction with Alkynyl Sulfides

An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes is another application of this compound . This process allows for the formation of the benzothiophene scaffold from easily available alkynyl sulfides and aryne precursors .

Synthesis Routes

The compound can be used in various synthesis routes. These routes provide detailed experiments and outcomes, which can be useful for researchers and chemists.

Safety and Hazards

The safety data sheet for 1-Benzothiophen-5-ylmethylamine indicates that it causes severe skin burns and eye damage. Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .

properties

IUPAC Name

1-benzothiophen-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXRGPGYJFNJAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383675
Record name 1-Benzothiophen-5-ylmethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzothiophen-5-ylmethylamine

CAS RN

56540-52-4
Record name 1-Benzothiophen-5-ylmethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 5-bromomethylbenzo[b]thiophene (3.0 g, 13.20 mmol) in DMF (15 ml) was added to a solution of 25% aqueous ammonia (10 ml, 132 mmol) in DMF (10 ml). The reaction mixture was stirred for 4 hours at room temperature. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (40 g), using first ethyl acetate/heptane (1:1;60 ml) and subsequently DCM/methanol/25% aqueous ammonia (100:10:1) as eluent, to give 0.40 g (19%) of ((benzo[b]thiophen-5-yl)methyl)amine.
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15 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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